methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate
Overview
Description
Methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate typically involves the reaction of methyl 4-bromobutyrate with vanillin under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the vanillin moiety. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products
Oxidation: 4-[3-(4-carboxy-2-methoxyphenoxy)propoxy]benzoic acid.
Reduction: 4-[3-(4-hydroxymethyl-2-methoxyphenoxy)propoxy]benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-formyl-2-methoxyphenoxy)methyl]-4-methoxybenzaldehyde
- Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
- 3-[(4-methoxyphenoxy)methyl]-3-oxetanamine
Uniqueness
Methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a formyl group and a methoxy group allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
methyl 4-[3-(4-formyl-2-methoxyphenoxy)propoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-18-12-14(13-20)4-9-17(18)25-11-3-10-24-16-7-5-15(6-8-16)19(21)23-2/h4-9,12-13H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEKQIMCBRWVMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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